N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide
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Overview
Description
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a quinazolinone core, and a benzamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the chlorophenyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfanylidene group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the quinazolinone core or the benzamide moiety.
Substitution: Halogenation or nitration reactions can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups to the aromatic rings.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives and benzamide analogs. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
688055-79-0 |
---|---|
Molecular Formula |
C25H20ClN3O4S |
Molecular Weight |
493.96 |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C25H20ClN3O4S/c26-18-7-3-15(4-8-18)9-10-27-23(30)17-5-1-16(2-6-17)13-29-24(31)19-11-21-22(33-14-32-21)12-20(19)28-25(29)34/h1-8,11-12H,9-10,13-14H2,(H,27,30)(H,28,34) |
InChI Key |
ZRQPFHNHLSRAQN-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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